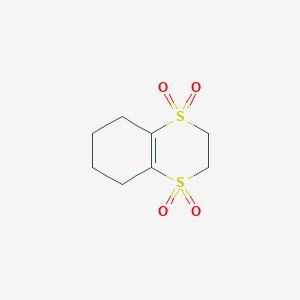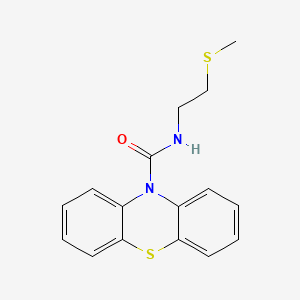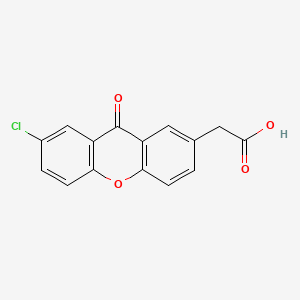![molecular formula C17H12ClNO B14641158 2-[(Naphthalen-1-yl)amino]benzoyl chloride CAS No. 55290-88-5](/img/structure/B14641158.png)
2-[(Naphthalen-1-yl)amino]benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Naphthalen-1-yl)amino]benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a naphthalene ring attached to an amino group, which is further connected to a benzoyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Naphthalen-1-yl)amino]benzoyl chloride typically involves the reaction of naphthylamine with benzoyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Naphthylamine+Benzoyl chloride→2-[(Naphthalen-1-yl)amino]benzoyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of solvents and catalysts may also be tailored to enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Naphthalen-1-yl)amino]benzoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can be substituted by nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Oxidation and Reduction: The naphthalene ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, such as in the synthesis of biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine or pyridine.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) can be used.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide, while oxidation of the naphthalene ring could produce naphthoquinone derivatives.
Aplicaciones Científicas De Investigación
2-[(Naphthalen-1-yl)amino]benzoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Pharmaceuticals: It may serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies involving enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of 2-[(Naphthalen-1-yl)amino]benzoyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The benzoyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can be exploited in various biochemical assays and studies.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(7-Hydroxy-naphthalen-1-yl)-oxalyl-amino]-benzoic acid
- 2-[Benzoyl(naphthalen-1-yl)amino]benzoic acid
Uniqueness
2-[(Naphthalen-1-yl)amino]benzoyl chloride is unique due to its specific structure, which combines the reactivity of benzoyl chloride with the aromatic properties of the naphthalene ring. This combination allows for a wide range of chemical reactions and applications that may not be possible with other similar compounds.
Propiedades
Número CAS |
55290-88-5 |
|---|---|
Fórmula molecular |
C17H12ClNO |
Peso molecular |
281.7 g/mol |
Nombre IUPAC |
2-(naphthalen-1-ylamino)benzoyl chloride |
InChI |
InChI=1S/C17H12ClNO/c18-17(20)14-9-3-4-10-16(14)19-15-11-5-7-12-6-1-2-8-13(12)15/h1-11,19H |
Clave InChI |
WUTQUGOOASLLGR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NC3=CC=CC=C3C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Tert-butyl-4-[4-(4-tert-butylphenyl)sulfanylbut-2-ynylsulfanyl]benzene](/img/structure/B14641076.png)

![Cyclopent[e]-1,3-oxazine-2,4(3H,5H)-dione, 3-dodecyl-6,7-dihydro-](/img/structure/B14641080.png)


![3-(Ethyl{4-[(E)-(2-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14641092.png)
![Bis[chloro(difluoro)methyl]diselane](/img/structure/B14641115.png)





![1-{4-[Dibutyl(methyl)silyl]butyl}piperidine](/img/structure/B14641160.png)

